Cas no 2639421-67-1 (4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid)

2639421-67-1 structure
상품 이름:4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid
4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2639421-67-1
- EN300-27722565
- 4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid
- 4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid
-
- 인치: 1S/C28H23NO4S/c1-16-11-12-17(2)22(13-16)24-15-34-26(25(24)27(30)31)29-28(32)33-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,15,23H,14H2,1-2H3,(H,29,32)(H,30,31)
- InChIKey: HTFOSGKLZAZZEK-UHFFFAOYSA-N
- 미소: S1C=C(C(C(=O)O)=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1C=C(C)C=CC=1C
계산된 속성
- 정밀분자량: 469.13477939g/mol
- 동위원소 질량: 469.13477939g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 6
- 복잡도: 724
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 104Ų
- 소수점 매개변수 계산 참조값(XlogP): 7.1
4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27722565-0.25g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 0.25g |
$1432.0 | 2025-03-20 | |
Enamine | EN300-27722565-0.05g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 0.05g |
$1308.0 | 2025-03-20 | |
Enamine | EN300-27722565-0.1g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 0.1g |
$1371.0 | 2025-03-20 | |
Enamine | EN300-27722565-2.5g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 2.5g |
$3051.0 | 2025-03-20 | |
Enamine | EN300-27722565-1.0g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 1.0g |
$1557.0 | 2025-03-20 | |
Enamine | EN300-27722565-10g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 10g |
$6697.0 | 2023-09-10 | ||
Enamine | EN300-27722565-10.0g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 10.0g |
$6697.0 | 2025-03-20 | |
Enamine | EN300-27722565-0.5g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 0.5g |
$1495.0 | 2025-03-20 | |
Enamine | EN300-27722565-5.0g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 95.0% | 5.0g |
$4517.0 | 2025-03-20 | |
Enamine | EN300-27722565-1g |
4-(2,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid |
2639421-67-1 | 1g |
$1557.0 | 2023-09-10 |
4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid 관련 문헌
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2639421-67-1 (4-(2,5-dimethylphenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thiophene-3-carboxylic acid) 관련 제품
- 133216-43-0(N-(adamantan-1-yl)-2,2-dimethylpropanamide)
- 1522841-79-7(Pyrrolo[1,2-a]pyrazine, 7-bromo-1,2,3,4-tetrahydro-)
- 2034458-08-5(5-chloro-N-{8-(trifluoromethyl)-1,2,4triazolo4,3-apyridin-3-ylmethyl}-1H-indole-2-carboxamide)
- 2172561-58-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodobenzamidocyclobutane-1-carboxylic acid)
- 317355-80-9(1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate)
- 2137093-27-5((9S)-9-[(2S)-butan-2-yl]-2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1396893-01-8((2E)-3-(2-chlorophenyl)-1-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)prop-2-en-1-one)
- 1261777-00-7(3,5-Dichloro-2-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)
- 105600-03-1(4-methyl-1,3-thiazol-5-ol)
- 2228980-24-1(3-{bicyclo2.2.1hept-5-en-2-yl}-3,3-difluoropropan-1-amine)
추천 공급업체
Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

atkchemica
골드 회원
중국 공급자
시약

Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량
